3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid

Description

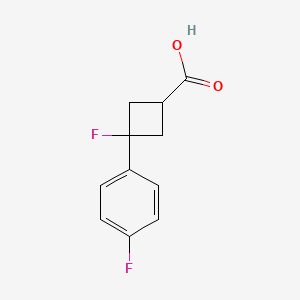

3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid (molecular formula: C₁₁H₁₀F₂O₂) is a fluorinated cyclobutane derivative featuring a carboxylic acid group and dual fluorine substituents at the 3-position of the cyclobutane ring and the para-position of the phenyl ring. Its SMILES notation is C1C(CC1(C2=CC=C(C=C2)F)F)C(=O)O, and its InChIKey is XLPSAJZYTTYMGS-UHFFFAOYSA-N .

Key structural attributes include:

- A strained cyclobutane ring system.

- Two fluorine atoms contributing to electronic effects and lipophilicity.

- A carboxylic acid group enabling hydrogen bonding and ionization.

Predicted collision cross-section (CCS) values for adducts range from 147.7 Ų ([M-H]⁻) to 156.8 Ų ([M+Na]+), suggesting moderate molecular compactness .

Properties

IUPAC Name |

3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c12-9-3-1-8(2-4-9)11(13)5-7(6-11)10(14)15/h1-4,7H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPSAJZYTTYMGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=C(C=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001178195 | |

| Record name | Cyclobutanecarboxylic acid, 3-fluoro-3-(4-fluorophenyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007920-55-8 | |

| Record name | Cyclobutanecarboxylic acid, 3-fluoro-3-(4-fluorophenyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 4-fluorophenylacetic acid, followed by fluorination and carboxylation reactions. The reaction conditions typically involve the use of strong bases and fluorinating agents under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atoms on the cyclobutane ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Design and Development

3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid has been utilized in the design of novel pharmaceuticals due to its unique structural features that allow for interaction with biological targets. Its fluorinated structure enhances metabolic stability and bioavailability, making it a candidate for further development in drug discovery.

2. Antitumor Activity

Studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, research into the derivatives of cyclobutane carboxylic acids has shown potential against various cancer cell lines, suggesting that this compound could be explored for similar therapeutic effects .

3. Inhibitors of Enzymatic Activity

The compound may also serve as a scaffold for developing inhibitors targeting specific enzymes involved in disease pathways. Its ability to form stable interactions with enzyme active sites can lead to the design of potent inhibitors, particularly in the context of protein tyrosine phosphatases, which are implicated in cancer and diabetes .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound can be used as a building block for synthesizing fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications .

2. Coatings and Adhesives

Fluorinated compounds are known for their low surface energy properties, which can improve the performance of coatings and adhesives. Incorporating this compound into formulations could enhance water repellency and durability .

Case Studies

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for specific targets, such as enzymes or receptors. This can result in modulation of biological pathways and subsequent physiological effects .

Comparison with Similar Compounds

Structural Analogs with Fluorinated Cyclic Scaffolds

3-[(4-Fluorophenyl)methyl]cyclobutane-1-carboxylic Acid

- Molecular Formula : C₁₁H₁₁FO₂ .

- Key Differences : The fluorophenyl group is attached via a methylene bridge rather than directly to the cyclobutane ring. This reduces ring strain but increases steric bulk.

(S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid

- Molecular Formula: C₈H₈F₂NO₂ .

- Key Differences: A cyclopentene ring replaces cyclobutane, and a difluoromethylenyl group introduces conjugation. The amino group adds hydrogen-bonding capacity.

- Implications: The larger ring size and conjugated system may enhance stability but reduce strain-induced reactivity. The amino group could improve solubility relative to the target compound.

Fluorinated Azetidine Derivatives

- Examples: 1-[(tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (C₉H₁₃FNO₄) . tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (C₁₀H₁₈FNO₃) .

- Key Differences: Azetidine (4-membered nitrogen-containing ring) vs. cyclobutane.

- Implications : Azetidine derivatives may exhibit distinct reactivity due to ring strain and nitrogen’s lone pair, but fluorine substitution on both scaffolds could confer similar metabolic stability.

Fluorophenyl-Containing Heterocycles

4-Ethyl-5-amino-3-(4-fluorophenyl)pyrazole and Derivatives

- Key Features: Pyrazole core with 4-fluorophenyl and amino/ethyl groups .

- Implications : The aromatic pyrazole ring may enhance π-π stacking interactions, but the absence of a carboxylic acid group limits ionization compared to the target compound.

Thiazole-Pyrazole Hybrids

- Examples : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-...-thiazole .

- Key Features : Planar isostructural crystals with triclinic symmetry .

Functional and Property Comparisons

Biological Activity

3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. The presence of fluorine atoms in its structure enhances its biological activity and pharmacokinetic properties, making it a candidate for various studies, especially in oncology.

- Molecular Formula : C11H10F2O2

- Molecular Weight : 212.19 g/mol

- CAS Number : 2007916-35-8

- Purity : 97% .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of various compounds similar to this compound against cancer cell lines. For instance, compounds with structural similarities have shown significant activity against A2780 human ovarian cancer cells, with IC50 values indicating potent inhibition of cell growth .

The biological activity of fluorinated compounds often relates to their ability to interact with biological targets. The incorporation of fluorine can enhance binding affinity and metabolic stability. In studies involving related compounds, mechanisms such as inhibition of key enzymes or disruption of cellular pathways have been observed, contributing to their anticancer properties .

Case Studies and Research Findings

- Anticancer Activity : A study focusing on the structure-activity relationship (SAR) of fluorinated cyclobutane derivatives demonstrated that modifications at the phenyl ring significantly influenced antiproliferative potency. The presence of fluoro substituents was crucial for enhancing the interaction with cancer cell targets .

- Comparative Analysis : A comparative analysis of various fluorinated compounds revealed that those containing a cyclobutane structure exhibited superior biological activity compared to their non-fluorinated counterparts. This suggests that the unique three-dimensional conformation provided by the cyclobutane ring plays a role in enhancing biological interactions .

Data Table: Antiproliferative Activity Comparison

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | A2780 (Ovarian Cancer) |

| Compound A (similar structure) | 0.085 | A2780 |

| Compound B (similar structure) | 0.019 | A2780 |

| Compound C (similar structure) | 0.190 | A2780 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of fluorinated cyclobutane derivatives often involves [3+1] cycloaddition or ring-closing strategies. For example, analogous compounds like (S)-3-amino-4-(difluoromethylenyl)cyclopentane-1-carboxylic acid are synthesized via lithium hydroxide-mediated hydrolysis under controlled temperature (0°C to room temperature), followed by purification via silica gel chromatography (hexane/ethyl acetate gradients) . Optimization may include adjusting solvent systems (e.g., methanol/water ratios), stoichiometry of bases, and reaction times to minimize side products. Safety protocols for handling fluorinated intermediates (e.g., respiratory protection) should align with hazard statements (H302, H312, H315) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Multinuclear NMR : Use NMR to resolve fluorine environments (e.g., δ −88.52 to −91.45 ppm for difluoromethylenyl groups) . NMR can identify cyclobutane ring protons (δ 2.10–2.67 ppm) and carboxylic acid protons (δ 12.61 ppm) .

- HRMS : Confirm molecular weight (e.g., 222.19 g/mol for analogous compounds) and isotopic patterns using sodium adducts (M+Na) .

- IR Spectroscopy : Detect carboxylic acid C=O stretches (~1700 cm) and fluorine-induced shifts in aromatic C-F bonds.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Based on structurally related fluorinated cyclobutanes:

- Use PPE (gloves, goggles) to prevent skin/eye contact (H315, H319) .

- Work in a fume hood to avoid respiratory irritation (H335) .

- Store at 0–6°C if stability data indicate sensitivity to degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition or antimicrobial contexts?

- Methodological Answer :

- Enzyme Assays : Compare IC values against fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid inhibits KYN-3-OHase at 12.5 µM ). Use fluorescence-based assays for real-time monitoring.

- Antimicrobial Screening : Test minimum inhibitory concentrations (MICs) against Gram-positive/negative strains, referencing difluoromethyl compounds with antifungal activity .

Q. How should researchers address contradictory data in NMR or crystallography results for this compound?

- Methodological Answer :

- Dynamic Effects : For split NMR signals (e.g., δ −84.06 to −85.08 ppm), consider variable-temperature NMR to assess conformational flexibility .

- Crystallography Challenges : Fluorine’s electron-withdrawing effects may reduce crystal quality. Use co-crystallization with stabilizing agents (e.g., crown ethers) or synchrotron radiation for resolution.

Q. What computational strategies are recommended to predict the reactivity of the cyclobutane ring in fluorinated environments?

- Methodological Answer :

- DFT Calculations : Model ring strain and fluorine’s inductive effects using Gaussian or ORCA software. Compare with experimental NMR shifts (e.g., cyclobutane carbons at ~91 ppm) .

- MD Simulations : Predict solvation effects in polar solvents (e.g., DMSO) to guide synthetic solvent selection.

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Fluorine Substitution : Test analogs with mono-/di-fluorination at the phenyl or cyclobutane positions. For example, 4-fluorophenylboronic acid shows anticancer activity at 10.0 µM, suggesting fluorophenyl groups enhance target binding .

- Carboxylic Acid Bioisosteres : Replace the carboxylic acid with tetrazoles or sulfonamides to improve membrane permeability.

Q. What experimental approaches are used to assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. Fluorinated cyclobutanes may show instability in acidic conditions due to ring strain.

- Serum Stability : Use mass spectrometry to detect metabolite formation (e.g., ester hydrolysis) in human serum over 24 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.